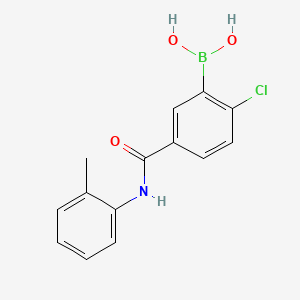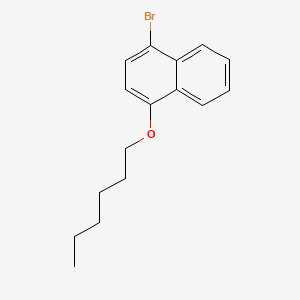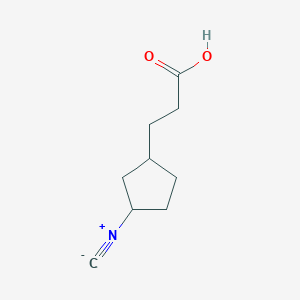
Isonitrinic acid F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonitrinic acid F is a member of a new class of antibiotics characterized by the presence of isonitrile groups. It is produced by certain species of the genus Trichoderma, a group of fungi known for their rapid growth and antimicrobial properties . This compound has shown significant antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonitrinic acid F is typically obtained through fermentation processes involving specific strains of Trichoderma . The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques . The final product is obtained as needle-like crystals .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Trichoderma. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield . The compound is then extracted and purified using industrial-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: Isonitrinic acid F undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the isonitrile group, which is highly reactive .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Isonitrinic acid F has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of isonitrile groups . In biology, it is investigated for its antimicrobial properties and potential use as an antibiotic . In medicine, it is being explored for its potential to treat bacterial and fungal infections . In industry, it is used in the development of new antimicrobial agents and as a biocontrol agent in agriculture .
Mechanism of Action
The mechanism of action of isonitrinic acid F involves the inhibition of key enzymes in bacterial and fungal cells . The isonitrile group interacts with the active sites of these enzymes, disrupting their function and leading to cell death . The compound also affects the integrity of the cell membrane, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to isonitrinic acid F include isonitrinic acids E, and isonitrins A, B, C, and D . These compounds also contain isonitrile groups and exhibit antimicrobial properties .
Uniqueness: What sets this compound apart from its similar compounds is its higher antimicrobial activity and broader spectrum of action . It has shown effectiveness against a wider range of bacterial and fungal species compared to other isonitrinic acids and isonitrins .
Properties
CAS No. |
83052-87-3 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(3-isocyanocyclopentyl)propanoic acid |
InChI |
InChI=1S/C9H13NO2/c1-10-8-4-2-7(6-8)3-5-9(11)12/h7-8H,2-6H2,(H,11,12) |
InChI Key |
HKRXZYVRWPLHPW-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1CCC(C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



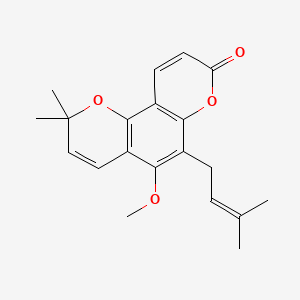
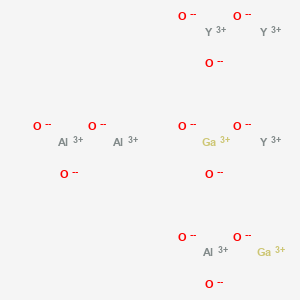
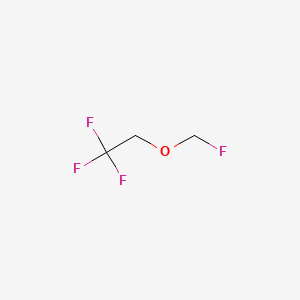
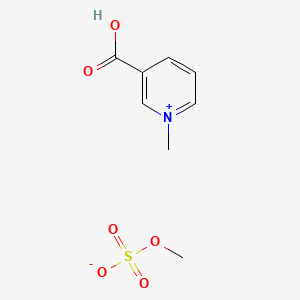

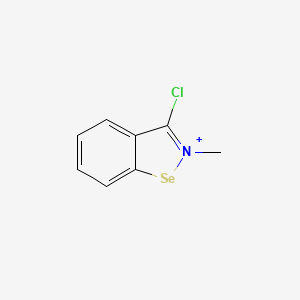
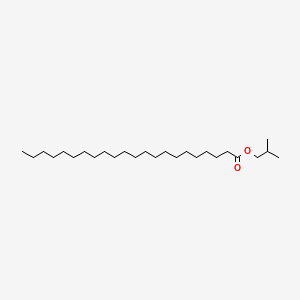


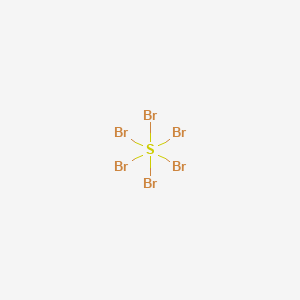
![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)
